molecular formula C10H16N2O3 B1517372 trans-1-Boc-3-cyano-4-hydroxypyrrolidine CAS No. 215922-85-3

trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Cat. No. B1517372
CAS RN: 215922-85-3
M. Wt: 212.25 g/mol
InChI Key: IEGAWSYJCQMVBM-YUMQZZPRSA-N
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Description

“trans-1-Boc-3-cyano-4-hydroxypyrrolidine” is a chemical compound with the CAS Number: 215922-85-3. It has a molecular weight of 212.25 . The IUPAC name for this compound is tert-butyl (3R,4R)-3-cyano-4-hydroxy-1-pyrrolidinecarboxylate .

Physical and Chemical Properties This compound is a white solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Material Science

The cyano group in trans-1-Boc-3-cyano-4-hydroxypyrrolidine can be used to modify materials at the molecular level. This modification can impart new properties, such as increased thermal stability or altered electrical conductivity, which are beneficial in creating advanced materials for various technological applications .

Bioconjugation

Bioconjugation involves attaching a molecule to a biological entity, like proteins or nucleic acidstrans-1-Boc-3-cyano-4-hydroxypyrrolidine can be used to introduce functional groups that facilitate this conjugation, enabling the development of targeted drug delivery systems or diagnostic tools .

Peptide Synthesis

Peptides are chains of amino acids that have diverse functions in biology and medicine. trans-1-Boc-3-cyano-4-hydroxypyrrolidine can be employed in the synthesis of peptides, particularly as a protecting group for amino acids during the coupling process. This ensures that the amino acids react in a controlled manner, leading to the desired peptide sequence .

Safety and Hazards

The compound has been classified under GHS07 for safety. The hazard statement is H302, which means it is harmful if swallowed . The precautionary statements include P264, P270, P301+P312, P330, and P501 .

properties

IUPAC Name

tert-butyl (3R,4R)-3-cyano-4-hydroxypyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)15-9(14)12-5-7(4-11)8(13)6-12/h7-8,13H,5-6H2,1-3H3/t7-,8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEGAWSYJCQMVBM-YUMQZZPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-1-Boc-3-cyano-4-hydroxypyrrolidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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